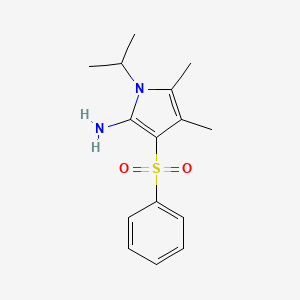
1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine, also known as WIN 35428, is a synthetic compound that belongs to the phenyltropane class of psychoactive drugs. It is a potent dopamine reuptake inhibitor and has been studied for its potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, 1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 increases the concentration of dopamine in the brain, leading to increased activation of dopamine receptors.
Biochemical and Physiological Effects:
1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine in the brain, leading to increased activation of dopamine receptors. It also increases the release of norepinephrine and serotonin, two other neurotransmitters that play a role in mood regulation. In addition, it has been shown to increase heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation is its potential for abuse, as it has been shown to have addictive properties.
Direcciones Futuras
There are a number of future directions for the study of 1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428. One area of research is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of research is its potential use in the treatment of ADHD, as it has been shown to improve cognitive performance in animal models. Additionally, further research is needed to fully understand the long-term effects of 1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 on the brain and body.
Métodos De Síntesis
The synthesis of 1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 involves the condensation of 4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine 35428 has been extensively studied for its potential applications in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which can improve motor function and cognitive performance.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-10(2)17-12(4)11(3)14(15(17)16)20(18,19)13-8-6-5-7-9-13/h5-10H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABABIRVFUQQTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

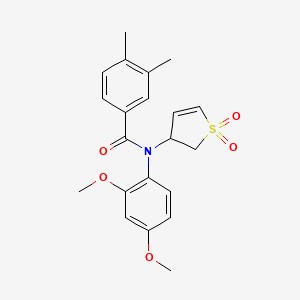
![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)
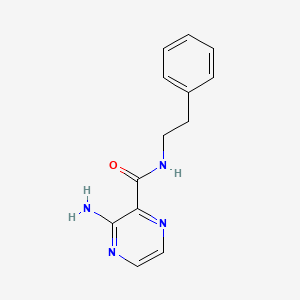
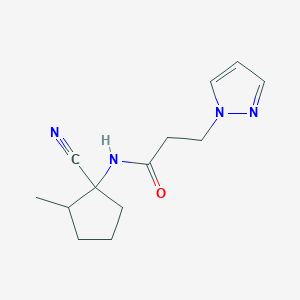

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2892806.png)
![2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2892807.png)
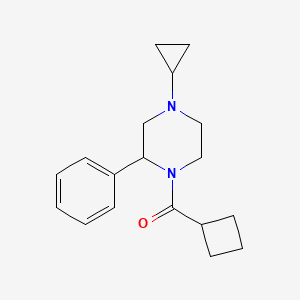

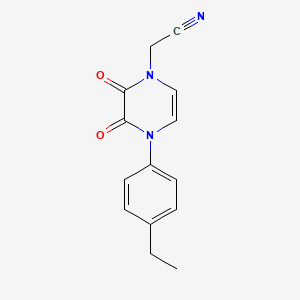
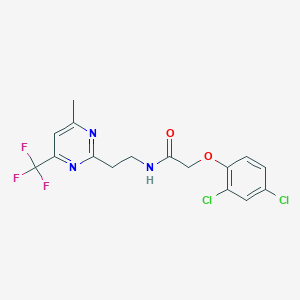
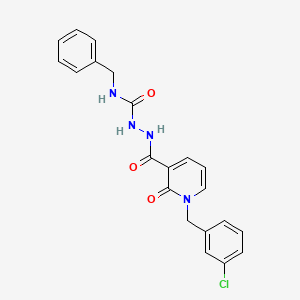
![1-butyl-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2892820.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892821.png)